![molecular formula C17H19ClN4OS B5704733 1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B5704733.png)
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone is a complex organic compound that features a piperazine ring substituted with a chlorophenyl group and a pyrimidinyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone typically involves multiple steps. One common method includes the reaction of 3-chlorophenylpiperazine with 4-methylpyrimidine-2-thiol in the presence of a suitable base and solvent. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group or the pyrimidinyl sulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols .
Scientific Research Applications
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(4-Bromophenyl)piperazin-1-yl]-2-[(4-methoxyphenyl)sulfanyl]ethanone
- 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]ethanone
Uniqueness
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl and pyrimidinyl sulfanyl groups enhances its potential as a pharmacologically active compound .
Properties
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(4-methylpyrimidin-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4OS/c1-13-5-6-19-17(20-13)24-12-16(23)22-9-7-21(8-10-22)15-4-2-3-14(18)11-15/h2-6,11H,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOHHSGBRWYMEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[(naphthalen-2-yl)methyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B5704668.png)
![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5704675.png)


![[3-[(E)-[[2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]hydrazinylidene]methyl]phenyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B5704686.png)
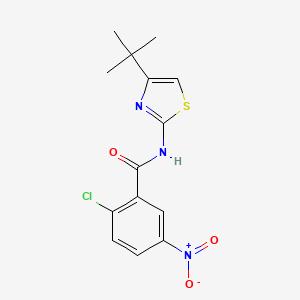
![2-(3-pyridinylcarbonyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B5704702.png)
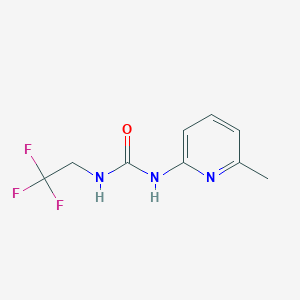
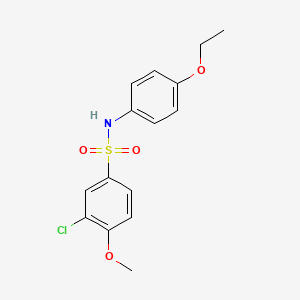
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5704730.png)
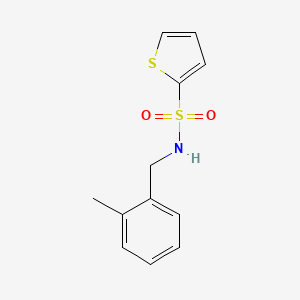
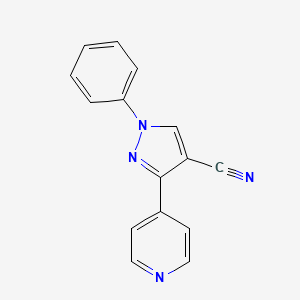
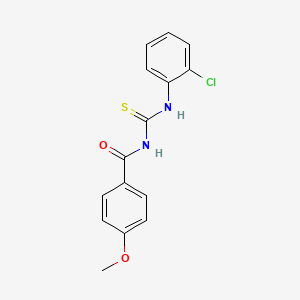
![5-[(2,6-DIFLUOROPHENYL)METHOXY]-4,7-DIMETHYL-2H-CHROMEN-2-ONE](/img/structure/B5704763.png)
